
3-(4-methyl-2-prop-2-enylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid
Overview
Description
“3-(4-methyl-2-prop-2-enylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid” is a complex organic compound that may have applications in various fields such as chemistry, biology, and industry. The compound consists of a phenoxy group substituted with a methyl and prop-2-enyl group, and an amine group substituted with prop-2-enyl groups, combined with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-methyl-2-prop-2-enylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine” involves multiple steps, including the formation of the phenoxy and amine groups, followed by their combination. Typical reaction conditions may include:
Temperature: Controlled to optimize reaction rates.
Solvents: Organic solvents such as dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-enyl groups.
Reduction: Reduction reactions may target the phenoxy group or the amine group.
Substitution: Substitution reactions could occur at the phenoxy group or the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound may be used as an intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, the compound could be studied for its potential effects on cellular processes or as a tool for probing biochemical pathways.
Medicine
Potential medical applications may include the development of new drugs or therapeutic agents, particularly if the compound exhibits biological activity.
Industry
In industrial applications, the compound could be used in the production of specialty chemicals, polymers, or other advanced materials.
Mechanism of Action
The mechanism of action of “3-(4-methyl-2-prop-2-enylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid” would depend on its specific interactions with molecular targets. Potential pathways may include:
Binding to Receptors: Interaction with specific receptors on cell surfaces.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine
- 3-(2-prop-2-enylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine
Uniqueness
The unique combination of substituents in “3-(4-methyl-2-prop-2-enylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid” may confer specific properties, such as enhanced reactivity or selectivity in chemical reactions, compared to similar compounds.
Properties
IUPAC Name |
3-(4-methyl-2-prop-2-enylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO.C2H2O4/c1-5-9-18-16-17(4)10-11-19(18)21-15-8-14-20(12-6-2)13-7-3;3-1(4)2(5)6/h5-7,10-11,16H,1-3,8-9,12-15H2,4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBMESGIGLOVKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN(CC=C)CC=C)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185149-25-0 | |
Record name | 2-Propen-1-amine, N-[3-[4-methyl-2-(2-propen-1-yl)phenoxy]propyl]-N-2-propen-1-yl-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185149-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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